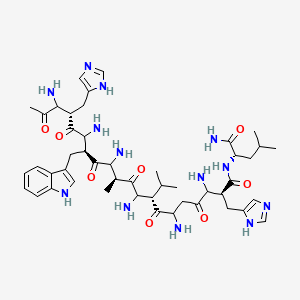

Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2

Vue d'ensemble

Description

“Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2” is a peptide that has been found to be a selective gastrin-releasing peptide receptor (GRPR) antagonist . GRPR proteins are highly overexpressed in several human tumors, including prostate cancer .

Synthesis Analysis

The peptide has been synthesized and used in various studies. For instance, it has been radiolabeled with 68Ga for positron emission tomography (PET) imaging .

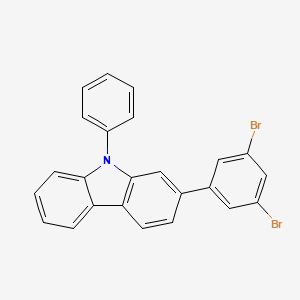

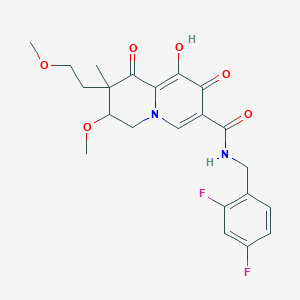

Molecular Structure Analysis

The peptide is composed of the amino acids Histidine, Tryptophan, Alanine, Valine, Glycine, Histidine, and Leucine, with an acetyl group at the N-terminus and an amide group at the C-terminus .

Chemical Reactions Analysis

The peptide can be radiolabeled with 68Ga for use in PET imaging . This involves a chemical reaction with the peptide and the radioisotope.

Physical And Chemical Properties Analysis

The peptide has a molecular weight of 859.97 . It is composed of the amino acids Histidine, Tryptophan, Alanine, Valine, Glycine, Histidine, and Leucine, with an acetyl group at the N-terminus and an amide group at the C-terminus .

Applications De Recherche Scientifique

Copper Binding in Amyloid Precursor Protein Fragments

The peptide fragments APP(145-155) and APP(145-157), which include sequences similar to Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2, have been studied for their copper(II) binding features. Research by Valensin et al. (2004) highlights the involvement of imidazole rings of His residues in metal coordination, which could be critical for understanding the redox cycling between Cu(II) and Cu(I) by soluble amyloid precursor protein (APP) (Valensin et al., 2004).Structural Propensities in Polyalanine-Based Peptides

Han and Wu (2007) conducted a molecular dynamics study of polyalanine-based peptides, which include sequences similar to Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2. Their research focuses on the thermodynamic parameters and helical propensities of these peptides, providing insights into the structural behavior of such sequences in different environments (Han & Wu, 2007).Synthesis and Conformational Properties of Aza-peptides

The study by Boeglin and Lubell (2005) on aza-peptides, where the alpha-carbon of amino acid residues is replaced with a nitrogen atom, involves sequences similar to Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2. They explore the synthesis of these peptides and their propensity to adopt beta-turn conformations, contributing to our understanding of peptide structure and function (Boeglin & Lubell, 2005).Lipid Interactions of Amphipathic Helixes

Mishra et al. (1994) investigated the interactions of peptide analogs of the class A amphipathic helix with lipids. Their study, involving sequences similar to Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2, sheds light on the role of hydrocarbon side chains and the importance of interfacial charge in lipid affinity of class A amphipathic helixes (Mishra et al., 1994).Structural Studies on Fibrinogen-like Peptides

Ni et al. (1989) conducted high-resolution NMR studies on fibrinogen-like peptides in solution, examining the structural impact of mutations in peptides with sequences similar to Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2. This research provides insights into the structural basis of bleeding disorders caused by specific mutations in fibrinogen (Ni et al., 1989).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H69N13O8/c1-21(2)11-34(46(54)67)60-47(68)31(14-27-18-56-20-59-27)39(51)35(62)15-32(48)45(66)36(22(3)4)41(53)42(63)23(5)37(49)43(64)29(12-25-16-57-33-10-8-7-9-28(25)33)40(52)44(65)30(38(50)24(6)61)13-26-17-55-19-58-26/h7-10,16-23,29-32,34,36-41,57H,11-15,48-53H2,1-6H3,(H2,54,67)(H,55,58)(H,56,59)(H,60,68)/t23-,29-,30-,31-,32?,34-,36-,37?,38?,39?,40?,41?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCZGBCZVOUXDC-VIZOZCGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CN=CN1)C(C(=O)CC(C(=O)C(C(C)C)C(C(=O)C(C)C(C(=O)C(CC2=CNC3=CC=CC=C32)C(C(=O)C(CC4=CN=CN4)C(C(=O)C)N)N)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C(=O)[C@@H](CC1=CNC2=CC=CC=C21)C(C(=O)[C@@H](CC3=CN=CN3)C(C(=O)C)N)N)N)C(=O)C([C@H](C(C)C)C(=O)C(CC(=O)C([C@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H69N13O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

944.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1495066.png)

![9-Bromo-5,5-dimethyl-5H-naphtho[3,2,1-de]anthracene](/img/structure/B1495080.png)

![9-(4'-chloro-[1,1'-biphenyl]-3-yl)-9H-carbazole](/img/structure/B1495129.png)

![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2-nitro-phenyl)-acetic acid](/img/structure/B1495130.png)